molecular formula C22H22N2O4S B10809376 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

Cat. No.: B10809376
M. Wt: 410.5 g/mol
InChI Key: REAPULMAQHXWQX-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is an organic compound characterized by its complex structure, which includes an ethoxyphenyl group, a sulfamoyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethoxyaniline, which is then sulfonylated to form 4-ethoxyphenylsulfonamide. This intermediate is further reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product after reduction of the nitro group and subsequent amidation.

  • Step 1: Preparation of 4-ethoxyphenylsulfonamide

      Reagents: 4-ethoxyaniline, sulfonyl chloride

      Conditions: Basic medium, typically using a base like pyridine or triethylamine

  • Step 2: Formation of the nitro intermediate

      Reagents: 4-ethoxyphenylsulfonamide, 4-nitrobenzoyl chloride

      Conditions: Basic medium, often using a base such as sodium carbonate

  • Step 3: Reduction and amidation

      Reagents: Nitro intermediate, reducing agent (e.g., hydrogen gas with a palladium catalyst)

      Conditions: Hydrogenation conditions followed by amidation with 3-methylbenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxyphenylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or signaling pathways involved in disease processes.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ethoxyphenyl and methylbenzamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide
  • N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methylbenzamide
  • N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-ethylbenzamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H22N2O4S/c1-3-28-20-11-7-19(8-12-20)24-29(26,27)21-13-9-18(10-14-21)23-22(25)17-6-4-5-16(2)15-17/h4-15,24H,3H2,1-2H3,(H,23,25)

InChI Key

REAPULMAQHXWQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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